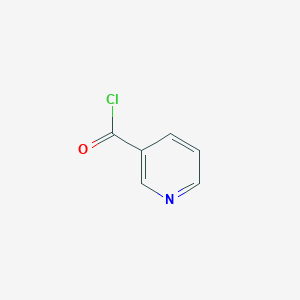

Nicotinoyl chloride

概要

説明

Nicotinoyl chloride (pyridine-3-carbonyl chloride) is a reactive acyl chloride derivative of nicotinic acid (vitamin B3). It is widely used in organic synthesis for introducing the nicotinoyl moiety into target molecules, particularly in pharmaceuticals, peptidomimetics, and alkaloids . Its hydrochloride salt (CAS: 20260-53-1) is often employed to enhance stability and handling .

Synthesis: this compound is synthesized by treating nicotinic acid with thionyl chloride (SOCl₂) under anhydrous conditions, yielding 80–96% . The reaction typically involves catalytic DMF and reflux in SOCl₂, followed by purification via diethyl ether recrystallization .

準備方法

Thionyl Chloride-Mediated Synthesis

The most widely documented method for nicotinoyl chloride preparation involves the reaction of nicotinic acid with thionyl chloride (SOCl₂). This approach leverages the strong electrophilicity of thionyl chloride to convert carboxylic acids into acyl chlorides.

Reaction Mechanism and Stoichiometry

Nicotinic acid reacts with thionyl chloride in a 1:1 molar ratio, though excess SOCl₂ (typically 2–3 equivalents) is employed to drive the reaction to completion . The mechanism proceeds via nucleophilic acyl substitution:

-

Activation : Thionyl chloride coordinates with the carbonyl oxygen of nicotinic acid, forming a tetrahedral intermediate.

-

Chloride Attack : The intermediate undergoes rearrangement, releasing sulfur dioxide (SO₂) and hydrochloric acid (HCl), yielding this compound .

The reaction is exothermic, requiring controlled temperature conditions to mitigate side reactions such as over-chlorination or decomposition.

Industrial-Scale Protocol (CN1234690C)

The patent CN1234690C delineates a high-yield synthesis of this compound hydrochloride, a stabilized form of the compound :

| Parameter | Condition |

|---|---|

| Nicotinic acid | 24.4 mmol (3.00 g) |

| Thionyl chloride | 10 mL (138 mmol, 16.4 g) |

| Temperature | 77°C (reflux) |

| Reaction time | 2 hours |

| Purification | Ether reflux, filtration |

| Yield | 95.99% (this compound hydrochloride) |

Procedure :

-

Nicotinic acid is suspended in thionyl chloride under anhydrous conditions.

-

The mixture is refluxed at 77°C for 2 hours, during which SO₂ and HCl evolve as gaseous byproducts.

-

Excess thionyl chloride is removed via vacuum distillation.

-

The residue is treated with diethyl ether, refluxed for 1 hour, and filtered to isolate this compound hydrochloride as a near-white solid .

Advantages :

-

High purity (>95%) without chromatography.

-

Scalable to multi-kilogram batches.

Alternative Chlorinating Agents

While thionyl chloride remains the reagent of choice, other agents like phosphorus pentachloride (PCl₅) and oxalyl chloride [(COCl)₂] have been explored. However, these methods are less prevalent in industrial settings due to lower yields or handling complexities.

Phosphorus Pentachloride (PCl₅)

PCl₅ reacts with nicotinic acid in a 1:1 molar ratio, generating this compound and phosphorous oxychloride (POCl₃). However, this method is hampered by:

-

Side reactions : Formation of phosphorylated byproducts.

-

Yield : Typically 70–80%, lower than SOCl₂-based protocols .

Oxalyl Chloride

Oxalyl chloride offers a milder alternative, often used in the presence of catalytic dimethylformamide (DMF). The reaction proceeds at room temperature but requires extended reaction times (12–24 hours) .

Purification and Stabilization

This compound is hygroscopic and prone to hydrolysis. Stabilization as the hydrochloride salt (this compound hydrochloride) is a common industrial practice .

Ether Reflux Purification

Post-synthesis, the crude product is refluxed with diethyl ether to:

-

Remove residual thionyl chloride.

-

Precipitate this compound hydrochloride, which is less soluble in ether .

Recrystallization

Recrystallization from chloroform-ethanol or acetone-sherwood oil mixtures enhances purity (>99%) .

Comparative Analysis of Methods

The table below contrasts thionyl chloride-mediated synthesis with alternative approaches:

| Method | Reagent | Yield | Purity | Scalability |

|---|---|---|---|---|

| Thionyl chloride | SOCl₂ | 95–96% | High | Industrial |

| Phosphorus pentachloride | PCl₅ | 70–80% | Moderate | Laboratory |

| Oxalyl chloride | (COCl)₂ + DMF | 85–90% | High | Pilot-scale |

Key Findings :

-

Thionyl chloride achieves the highest yield and scalability, making it ideal for bulk production .

-

Oxalyl chloride is preferable for small-scale, moisture-sensitive syntheses.

Industrial Applications and Derivatives

This compound serves as a precursor for:

化学反応の分析

Reactions with Amines

- Formation of Nicotinamides: Nicotinoyl chloride reacts with amines to form nicotinamides. For example, it can react with mono-thiocarbohydrazone to yield nicotinamides . Triethylamine is often used as an acid-trapping agent to neutralize the HCl generated during the reaction .

- Synthesis of Dipeptide Derivatives: this compound can be used to synthesize dipeptide derivatives by reacting it with amino acid esters, such as glycyl-glycine methyl ester, followed by further transformations like hydrazinolysis .

Reactions with Alcohols

- Esterification: this compound reacts with alcohols to form nicotinic acid esters. For instance, it can be used to modify amylose to create esters .

- Synthesis of O-Nicotinoylcholine Chloride: this compound can react with choline chloride to produce O-nicotinoylcholine chloride, a compound with potential pharmaceutical applications . The reaction is often conducted in the presence of a tertiary base, such as pyridine, to neutralize the generated HCl .

Miscellaneous Reactions

- Reaction with Trimethylsulfoxonium Iodide: this compound, generated in situ, can react with trimethylsulfoxonium iodide and potassium tert-butoxide in tetrahydrofuran (THF) to yield products that can be further processed .

- Acylation of Cellulose: this compound hydrochloride can be grafted onto cellulose, modifying the substrate with a pyridine ring that can adsorb cations .

- Reaction with Glycine Derivatives: this compound hydrochloride can be used to esterify glycine derivatives .

- With Tetraazaannulene Complexes: this compound hydrochloride reacts with tetraazaannulene and its complexes producing 7,16-dinicotinoyl- and 7,16-diisonico-tinoyltetraaza annulene .

科学的研究の応用

Chemical Synthesis

Nicotinoyl chloride serves as a crucial intermediate in the synthesis of various chemical compounds. Its utility in organic chemistry includes:

- Synthesis of Nicotinamides : It reacts with amines to form nicotinamides, which are essential for numerous biological functions and pharmaceutical applications.

- Formation of Esters and Thioesters : The compound can react with alcohols and thiols to produce nicotinoyl esters and thioesters, respectively, which are valuable in medicinal chemistry.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Reactants | Products | Applications |

|---|---|---|---|

| Reaction with Amines | This compound + Amine | Nicotinamide derivatives | Pharmaceuticals, Nutraceuticals |

| Reaction with Alcohols | This compound + Alcohol | Nicotinoyl esters | Drug formulation |

| Reaction with Thiols | This compound + Thiol | Nicotinoyl thioesters | Agrochemicals, Biocides |

Biological Applications

Research has demonstrated that derivatives of this compound exhibit promising biological activities:

- Antimicrobial Properties : Studies have shown that compounds synthesized from this compound can inhibit the growth of various bacteria and fungi. For instance, specific derivatives demonstrated significant activity against Pseudomonas aeruginosa and Staphylococcus aureus at low concentrations .

- Potential in Drug Development : The ability of nicotinoyl derivatives to interact with biological pathways makes them potential candidates for the development of new antibiotics and antifungal agents .

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial activity of newly synthesized nicotinamides derived from this compound against several pathogens. The results indicated that certain derivatives showed effective inhibition at concentrations as low as 0.016 mM against resistant strains, highlighting their potential as therapeutic agents .

Pharmaceutical Applications

This compound is increasingly recognized for its role in pharmaceutical synthesis:

- Neurological Disorders : It is involved in synthesizing compounds targeting neurological disorders, enhancing drug efficacy and safety profiles .

- Peptide Synthesis : The compound plays a role in forming peptide bonds, which are crucial for developing therapeutic peptides used in vaccines and hormone treatments .

Table 2: Pharmaceutical Applications of this compound

| Application Area | Description | Examples |

|---|---|---|

| Neurological Disorders | Synthesis of drugs targeting neurological issues | Antidepressants, Neuroprotectants |

| Peptide Therapeutics | Formation of therapeutic peptides | Hormones, Vaccines |

Industrial Applications

Beyond its pharmaceutical uses, this compound finds applications in industry:

- Agrochemicals : It is used in developing agrochemical products that improve crop yields or protect against pests.

- Polymer Modification : The compound can modify polymer surfaces to enhance their properties for coatings and materials science applications .

Research Insights

Recent studies have focused on the synthesis and biological evaluation of nicotinoyl derivatives. For example, computational studies have indicated that certain synthesized compounds possess good docking scores for biological targets related to antimicrobial activity. This suggests their potential for further development into effective drugs .

作用機序

The mechanism of action of nicotinoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. In biological systems, this compound derivatives can interact with enzymes and receptors, influencing various biochemical pathways .

類似化合物との比較

Comparison with Structural Isomers

Isonicotinoyl Chloride Hydrochloride

Isothis compound (pyridine-4-carbonyl chloride) is a structural isomer of this compound. Key differences include:

- Applications: Both isomers are used in acylation reactions, but isothis compound derivatives are less commonly reported in alkaloid synthesis .

Comparison with Other Acyl Chlorides

2-(4-Chlorophenoxy)this compound

This derivative features a chlorophenoxy substituent, enhancing electrophilicity at the carbonyl carbon due to electron-withdrawing effects.

- Reactivity: More reactive than this compound in nucleophilic substitutions due to increased electrophilicity .

- Applications : Used in niche syntheses where steric and electronic modifications are required .

Acetyl Chloride

A simpler acyl chloride with broad industrial use.

- Reactivity: Faster hydrolysis than this compound due to smaller size and lower steric hindrance.

- Applications: Less specialized than this compound, primarily used in acetylation reactions .

Reactivity and Stability

- Moisture Sensitivity: this compound hydrochloride is moisture-sensitive, requiring anhydrous conditions during synthesis and storage . Non-hydrochloride forms (e.g., CAS: 10400-19-8) are more reactive but less stable .

- Yield Variability : Synthesis yields range from 80% to 96% depending on reaction conditions (e.g., SOCl₂ excess, temperature) .

生物活性

Nicotinoyl chloride, a derivative of nicotinic acid, has garnered attention in recent years for its potential biological activities, particularly in antimicrobial and therapeutic applications. This article provides a comprehensive overview of its synthesis, biological activity, and relevant case studies.

Synthesis of this compound

This compound is synthesized through the reaction of nicotinic acid with thionyl chloride. This process converts the carboxylic acid group into an acyl chloride, which is a highly reactive compound suitable for further chemical modifications. The general reaction can be summarized as follows:

This synthesis is crucial for developing various derivatives that exhibit biological activity.

Antimicrobial Properties

Numerous studies have evaluated the antimicrobial efficacy of this compound and its derivatives against a range of pathogens. The following table summarizes the minimum inhibitory concentration (MIC) values of this compound derivatives against selected bacterial strains:

| Compound | Bacterial Strain | MIC (mM) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.5 |

| Escherichia coli | 0.3 | |

| Pseudomonas aeruginosa | 0.1 | |

| Klebsiella pneumoniae | 0.2 |

These results indicate that this compound exhibits significant antimicrobial activity, particularly against Gram-negative bacteria like Pseudomonas aeruginosa .

The antimicrobial mechanism of this compound involves the inhibition of key bacterial enzymes, such as sterol 14-alpha demethylase and penicillin-binding proteins, which are essential for cell wall synthesis and maintenance. Molecular docking studies have shown that nicotinoyl derivatives can effectively bind to these targets, disrupting bacterial growth .

Study 1: Efficacy Against Drug-Resistant Strains

A study published in 2024 demonstrated the effectiveness of newly synthesized nicotinoyl derivatives against drug-resistant strains of Staphylococcus aureus and Klebsiella pneumoniae. The compounds were tested using broth microdilution methods, revealing that certain derivatives achieved complete inhibition at concentrations as low as 0.016 mM . This study highlights the potential of nicotinoyl derivatives as alternatives to conventional antibiotics.

Study 2: In Vivo Studies

In vivo studies have also been conducted to assess the therapeutic potential of this compound in models of infection. One study indicated that administration of this compound significantly reduced bacterial load in infected mice compared to control groups. The compound was well-tolerated with no observed toxic effects at therapeutic doses .

Computational Studies

Computational analyses have provided insights into the pharmacokinetic properties of this compound derivatives. Predictions regarding absorption, distribution, metabolism, and excretion (ADME) suggest that while some compounds exhibit low oral bioavailability, they still possess potential as topical or injectable agents due to their high potency .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing nicotinoyl chloride hydrochloride, and how can purity be optimized during synthesis?

- Methodological Answer : this compound hydrochloride is typically synthesized via the reaction of nicotinic acid with thionyl chloride (SOCl₂) under anhydrous conditions. Key steps include maintaining stoichiometric ratios (e.g., 1:3 molar ratio of nicotinic acid to SOCl₂), refluxing at 70–80°C for 4–6 hours, and purifying the product through vacuum distillation or recrystallization . Purity optimization involves rigorous exclusion of moisture, post-synthesis treatment with dry HCl gas to stabilize the hydrochloride form, and characterization via melting point analysis (151–157°C) and HPLC (>95% purity) .

Q. How should researchers characterize this compound hydrochloride to confirm structural integrity and purity?

- Methodological Answer : Essential characterization methods include:

- NMR spectroscopy : ¹H and ¹³C NMR to verify the absence of unreacted starting materials and confirm the pyridine-3-carbonyl chloride structure (e.g., carbonyl peak at ~170 ppm in ¹³C NMR) .

- FTIR : Detection of C=O stretching (1750–1800 cm⁻¹) and C-Cl bonds (750–800 cm⁻¹) .

- Elemental analysis : Carbon, hydrogen, and nitrogen content should align with the theoretical formula (C₆H₅Cl₂NO) .

- HPLC : Quantify impurities using reverse-phase chromatography with UV detection at 254 nm .

Q. What safety protocols are critical when handling this compound hydrochloride in laboratory settings?

- Methodological Answer : Due to its corrosive nature (Skin Corr. 1B classification), researchers must:

- Use PPE: Acid-resistant gloves, face shields, and lab coats .

- Work in a fume hood to prevent inhalation of vapors .

- Store in airtight, corrosion-resistant containers at room temperature, away from moisture and bases .

- Neutralize spills with sodium bicarbonate or inert absorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can researchers design stability studies to evaluate this compound hydrochloride under varying pH and temperature conditions?

- Methodological Answer : Stability studies should involve:

- pH variation : Dissolve the compound in buffered solutions (pH 2–10) and monitor degradation via HPLC at 24-hour intervals .

- Temperature stress : Incubate samples at 40°C, 60°C, and 80°C for 1–4 weeks, tracking changes in melting point and spectral profiles .

- Humidity control : Expose samples to 75% relative humidity to assess hydrolysis kinetics . Data should be analyzed using Arrhenius models to predict shelf-life .

Q. What analytical methods are most effective for distinguishing this compound hydrochloride from structurally similar acyl chlorides?

- Methodological Answer : Advanced differentiation techniques include:

- Mass spectrometry (HRMS) : Exact mass determination (theoretical m/z 177.98 for C₆H₅Cl₂NO⁺) .

- X-ray crystallography : Resolve crystal lattice differences, particularly the HCl coordination pattern .

- TGA-DSC : Thermal decomposition profiles (e.g., onset of degradation at ~160°C) .

Q. How should researchers address contradictions in reported synthetic yields or spectral data for this compound hydrochloride?

- Methodological Answer : Discrepancies often arise from moisture contamination or incomplete HCl gas treatment. Solutions include:

- Repeating syntheses under strictly anhydrous conditions with in-situ IR monitoring of SOCl₂ consumption .

- Cross-validating NMR data with computational simulations (e.g., DFT for predicting chemical shifts) .

- Comparing HPLC retention times with certified reference materials .

Q. What strategies are recommended for studying the reactivity of this compound hydrochloride in novel coupling reactions (e.g., peptide or polymer synthesis)?

- Methodological Answer : Design experiments to:

- Screen nucleophiles (e.g., amines, alcohols) in polar aprotic solvents (e.g., DCM, THF) at 0–25°C .

- Monitor reaction progress via TLC or inline FTIR for carbonyl disappearance.

- Optimize catalyst systems (e.g., DMAP for acyl transfer) to enhance regioselectivity .

Q. How can researchers identify and quantify decomposition products of this compound hydrochloride in aqueous environments?

- Methodological Answer : Use LC-MS/MS to detect hydrolysis products (e.g., nicotinic acid, HCl). Quantify via:

- Calibration curves for nicotinic acid (UV detection at 262 nm) .

- Ion chromatography for chloride ion release .

Q. Data Reporting and Reproducibility

Q. What metadata should be included in publications to ensure reproducibility of this compound hydrochloride syntheses?

- Methodological Answer : Critical details:

- Exact molar ratios, solvent purity, and reaction temperature profiles .

- Crystallization solvents and vacuum distillation pressures .

- Batch-specific impurity profiles (HPLC chromatograms) .

Q. How can researchers statistically validate purity claims when reporting new derivatives of this compound hydrochloride?

- Methodological Answer : Apply:

- Triplicate measurements for elemental analysis and HPLC .

- Confidence intervals (e.g., 95% CI) for purity percentages .

- Grubbs’ test to exclude outliers in spectral data .

Q. Ethical and Regulatory Considerations

Q. What ethical guidelines apply to preclinical studies involving this compound hydrochloride derivatives?

- Methodological Answer : Follow NIH guidelines for:

- Reporting experimental conditions (e.g., cell lines, animal models) .

- Validating cytotoxicity data using ≥3 independent assays (e.g., MTT, LDH release) .

特性

IUPAC Name |

pyridine-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO/c7-6(9)5-2-1-3-8-4-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATBIAJXSKNPHEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40146214 | |

| Record name | Nicotinoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40146214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10400-19-8 | |

| Record name | Nicotinoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10400-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nicotinoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010400198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicotinoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40146214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nicotinoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.773 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICOTINOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Y3X2E4XUG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。